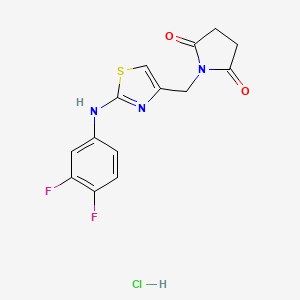
1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride" is a derivative of pyrrolidine-2,5-dione, which is a core structure for various biologically active compounds. The presence of a thiazole ring and a difluorophenyl group suggests potential for diverse chemical reactivity and biological activity. Although the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, indicating the relevance of this class of compounds in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives typically involves cyclization reactions and 1,3-dipolar cycloadditions. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized with yields ranging from 70-96% through the cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . This suggests that the synthesis of the compound may also involve similar cyclization strategies.
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of rigid rings connected by single bonds, often resulting in a synclinal conformation between terminal phenyl rings and the central pyrrolidine ring . Single crystal X-ray diffraction studies have been used to characterize the stereochemistry of these compounds . Such analysis would likely reveal the conformational preferences of the difluorophenyl and thiazole rings in the target compound.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the core structure. For example, intramolecular hydrogen bonding has been observed in similar compounds, affecting their conformational properties . The difluorophenyl group in the target compound may also engage in specific interactions, potentially influencing its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives, such as acid dissociation constants, have been determined and can provide insights into the compound's behavior in different environments . Vibrational spectroscopy, including FT-IR and FT-Raman, along with NMR spectral analysis, are valuable tools for elucidating the structure-property relationships of these compounds . Theoretical calculations, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, can predict bonding patterns and reactive sites, which are crucial for understanding the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemistry
Synthesis of Novel Compounds : This compound has been used in the synthesis of novel azaimidoxy compounds with potential as chemotherapeutic agents, as demonstrated by Jain, Nagda, and Talesara (2006). These compounds have shown antimicrobial activities, indicating their potential use in medical treatments (Jain, Nagda, & Talesara, 2006).
Development of Heterocyclic Compounds : Research by Vovk et al. (2010) involved the synthesis of pyrrole derivatives, where the compound played a role in forming pyrroles with potential biological activities (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Formation of Tetramic Acids : Jones et al. (1990) used this compound in the synthesis of 3-acyltetramic acids. The study focused on the acylation of pyrrolidine-2,4-diones, contributing to the understanding of complex chemical reactions (Jones, Begley, Peterson, & Sumaria, 1990).
Multicomponent Synthesis : Adib, Ansari, and Bijanzadeh (2011) described the use of this compound in a multicomponent synthesis process to create N-aminopyrrolidine-2,5-diones. This study highlights the versatility of the compound in chemical synthesis (Adib, Ansari, & Bijanzadeh, 2011).
Biological and Pharmaceutical Research
Antineoplastic and Antimicrobial Agents : El-Dine et al. (1991) synthesized derivatives of the compound for potential use as antineoplastic and antimicrobial agents. This research indicates its significance in developing new medical treatments (El-Dine, Kassem, Soliman, Saudi, & Kader, 1991).
Anticancer Activities : Ayati et al. (2018) explored the anticancer properties of 4-amino-5-cinnamoylthiazoles derived from this compound. They found significant antiproliferative activities against various human cancer cell lines, showcasing its potential in cancer research (Ayati, Esmaeili, Moghimi, Bakhshaiesh, Eslami-S, Majidzadeh-A, Safavi, Emami, & Foroumadi, 2018).
Amnesia-Reversal Activity : Butler et al. (1987) synthesized a series of cyclic imides, including derivatives of this compound, to study their potential in reversing amnesia in mice. This research contributes to understanding cognitive disorders and their treatment (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, or cancer cells, while others can modulate the activity of certain enzymes or receptors.
Propiedades
IUPAC Name |
1-[[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S.ClH/c15-10-2-1-8(5-11(10)16)17-14-18-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVXPDMTIASKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC(=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

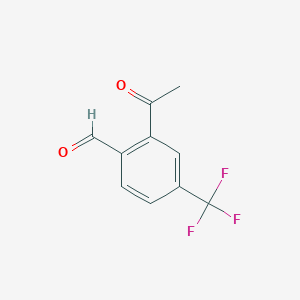

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)
![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)
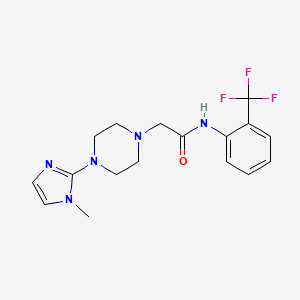

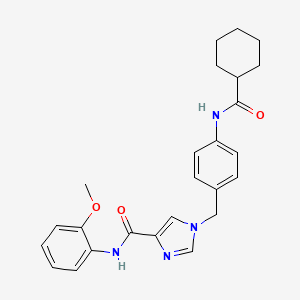


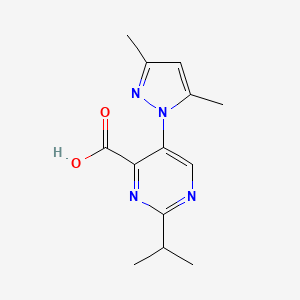
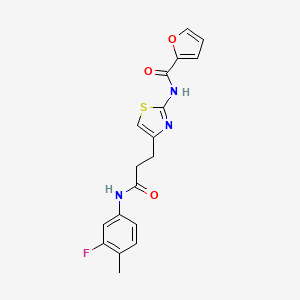

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)
